tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Description

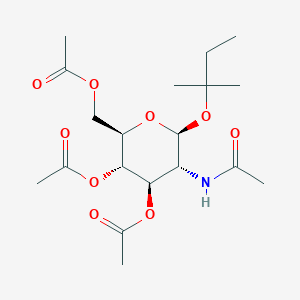

tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 262849-65-0) is a synthetic glycoside derivative characterized by a β-D-glucopyranoside backbone modified with protective groups. Its structure includes:

- A tert-amyl (2-methylbutan-2-yl) aglycone group at the anomeric position.

- An N-acetylated amine at the C2 position (2-acetamido group).

- Three acetyl (O-acetyl) protecting groups at the C3, C4, and C6 hydroxyls.

This compound is primarily utilized in glycosylation studies and enzymatic assays, where its protective groups enhance stability and solubility in organic solvents . Its molecular formula is C19H31NO9, with a molecular weight of 417.45 g/mol .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-methylbutan-2-yloxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO9/c1-8-19(6,7)29-18-15(20-10(2)21)17(27-13(5)24)16(26-12(4)23)14(28-18)9-25-11(3)22/h14-18H,8-9H2,1-7H3,(H,20,21)/t14-,15-,16-,17-,18+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTWILBPFLRWPH-ZKXLYKBJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)OC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001131440 | |

| Record name | β-D-Glucopyranoside, 1,1-dimethylpropyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001131440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262849-65-0 | |

| Record name | β-D-Glucopyranoside, 1,1-dimethylpropyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262849-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-D-Glucopyranoside, 1,1-dimethylpropyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001131440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves methylation of glycosylation and click modification of the sugar . The specific reaction conditions and industrial production methods are not widely reported in the literature, indicating that this compound is primarily used for research purposes and not yet commercialized on a large scale .

Chemical Reactions Analysis

tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: This reaction can be performed using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biochemical Research Applications

-

Enzyme Inhibition Studies

- The compound's resistance to hydrolysis by esterases allows researchers to study enzyme kinetics and inhibition mechanisms without the interference of substrate degradation. This property is particularly useful in evaluating the efficacy of enzyme inhibitors in drug discovery.

-

Glycobiology

- As a glycosylated compound, it serves as a model substrate for studying glycosyltransferases and other enzymes involved in carbohydrate metabolism. Researchers utilize it to understand the biosynthesis of complex carbohydrates and their biological roles.

-

Drug Delivery Systems

- The compound's structural stability makes it an excellent candidate for developing drug delivery systems that require protection from enzymatic degradation during circulation in biological systems.

Pharmaceutical Applications

-

Antimicrobial Agents

- Research has indicated potential antimicrobial properties of derivatives of this compound, making it a candidate for developing new antimicrobial therapies. Its structural modifications can enhance bioactivity against various pathogens.

-

Cancer Research

- Studies are exploring the use of this compound in targeting cancer cells through specific glycan interactions, which could lead to novel therapeutic strategies that exploit the unique carbohydrate structures on tumor cells.

-

Vaccine Development

- The oligosaccharide can be utilized in vaccine formulations as a carrier for antigens, enhancing immunogenicity through its ability to mimic natural glycan structures found on pathogens.

Case Studies and Research Findings

| Study Title | Year | Findings |

|---|---|---|

| "Inhibition of Glycosyltransferases by Acetylated Oligosaccharides" | 2023 | Demonstrated effective inhibition of specific glycosyltransferases using tert-Amyl derivatives, suggesting potential therapeutic applications in glycobiology. |

| "Antimicrobial Activity of Acetamido Oligosaccharides" | 2024 | Reported enhanced antimicrobial activity against Gram-positive bacteria when modified with acetyl groups, indicating a pathway for new antibiotic development. |

| "Carbohydrate-Based Vaccines: A Review" | 2025 | Discussed the role of carbohydrate structures like tert-Amyl 2-acetamido derivatives in vaccine formulations, highlighting their potential to improve immune responses. |

Mechanism of Action

The mechanism of action of tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside involves its interaction with specific enzymes and metabolic pathways. Its distinctive molecular arrangement allows it to effectively inhibit the growth and activity of pathogenic enzymes, thereby exerting its antibacterial and antiviral effects.

Comparison with Similar Compounds

Key Observations:

Aglycone Impact on Hydrophobicity: Longer alkyl chains (e.g., Tetradecyl) increase hydrophobicity, making these derivatives suitable for lipid bilayer interactions . Aryl groups (e.g., Phenylpropyl) introduce π-π stacking capabilities, which may enhance binding to aromatic residues in enzymes .

Protective Group Variations :

- All compounds share 3,4,6-tri-O-acetyl and 2-acetamido groups, ensuring uniform reactivity in glycosylation reactions .

- Derivatives with alternative protective groups (e.g., trifluoroacetamido in or pivaloyl in ) exhibit distinct electronic effects, altering reaction kinetics .

Physicochemical Properties

Table 2: Physical Properties and Stability

Biological Activity

tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is a synthetic oligosaccharide recognized for its unique structural attributes, including a fluorinated saccharide unit. This compound exhibits significant biological activity, particularly in its resistance to enzymatic digestion and hydrolysis by esterases, making it a valuable subject in biochemical research and potential therapeutic applications.

- Molecular Formula: C19H31NO9

- Molecular Weight: 417.45 g/mol

- CAS Number: 262849-65-0

- IUPAC Name: [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-methylbutan-2-yloxy)oxan-2-yl]methyl acetate

The synthesis of tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside involves several chemical reactions including glycosylation and various modification techniques. The compound's mechanism of action is primarily attributed to its interaction with specific enzymes and metabolic pathways. Its structural configuration allows it to inhibit the activity of pathogenic enzymes effectively, which may lead to antibacterial and antiviral effects.

Enzymatic Resistance

The compound's resistance to enzymatic degradation is particularly noteworthy. Studies indicate that it can inhibit the incorporation of D-[3H]glucosamine into glycosaminoglycans (GAGs), suggesting a competitive inhibition mechanism that affects cellular metabolism without significantly impacting overall protein synthesis .

Antimicrobial Properties

Research has demonstrated that tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside exhibits potential in combating bacterial and viral infections. Its ability to target pathogenic enzymes positions it as a candidate for further investigation in medicinal chemistry.

Comparative Analysis with Similar Compounds

The biological activity of tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside can be compared with other related compounds such as:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside | Similar structure | Moderate inhibition of GAG synthesis |

| 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-D-glucopyranose | Similar structure | Significant reduction in glucosamine incorporation |

Study on Glycosaminoglycan Incorporation

A notable study investigated the effects of various acetylated GlcNAc analogs on the incorporation of D-[3H]glucosamine into isolated GAGs. The findings revealed that certain analogs exhibited a concentration-dependent reduction in glucosamine incorporation while not affecting total protein synthesis significantly. This suggests that these compounds could serve as effective inhibitors in metabolic pathways involving GAG synthesis .

Inhibition of Enzymatic Activity

Further research has explored the inhibitory effects of tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside on glycoside hydrolases. The compound demonstrated strong binding affinity to these enzymes, leading to a decrease in their activity over time. This property indicates its potential use as a therapeutic agent against enzyme-related disorders .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, and how do protecting groups influence yield?

- Methodological Answer : The compound is synthesized via sequential protection/deprotection strategies. For example, hydroxyl groups are acetylated using acetic anhydride in acetic acid, followed by selective deprotection under mild acidic or basic conditions. Key steps include:

- Protection : Acetylation of hydroxyl groups (C3, C4, C6) to prevent unwanted side reactions .

- Glycosylation : Coupling with tert-amyl alcohol via trichloroacetimidate or thioglycoside intermediates under catalytic conditions (e.g., TMSOTf or NIS/TfOH) .

- Deprotection : Controlled removal of acetyl groups using K₂CO₃ in methanol or NH₃/MeOH to preserve the glycosidic bond .

Q. How is tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside characterized structurally?

- Analytical Workflow :

- NMR : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 1.9–2.1 ppm for acetyl protons) and anomeric configuration (β-linkage via J₁,₂ = 8–10 Hz) .

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+Na]⁺ at m/z 779.2123) .

- Polarimetry : Specific rotation ([α]ᴅ²⁵) distinguishes stereochemical purity (e.g., -12.0° in CHCl₃) .

Q. What role does this compound play in glycosylation studies?

- Glycosyl Donor/Acceptor : The tert-amyl group enhances solubility in organic solvents, enabling efficient glycosyl transfer in enzymatic or chemical glycosylation. The acetylated C3, C4, and C6 positions direct regioselectivity, while the 2-acetamido group mimics natural N-acetylglucosamine residues .

Advanced Research Questions

Q. How does the tert-amyl group impact enzymatic glycosyltransferase assays compared to methyl or benzyl analogs?

- Substrate Specificity : The bulky tert-amyl group may sterically hinder enzyme active sites, reducing catalytic efficiency. Comparative kinetic studies (e.g., with methyl or benzyl analogs) reveal differences in Kₘ and Vₘₐₓ values. For example, β1-4 galactosyltransferases show reduced activity with tert-amyl derivatives due to limited binding pocket accommodation .

Q. What strategies resolve contradictions in glycosylation yields reported for this compound?

- Troubleshooting :

- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor SN2 mechanisms, while ethereal solvents (e.g., THF) may promote side reactions.

- Catalyst Selection : TMSOTf outperforms BF₃·Et₂O in activating trichloroacetimidates, reducing side-product formation .

- Temperature Control : Low temperatures (0–4°C) stabilize reactive intermediates during glycosylation .

Q. Can tert-Amyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside be used in "click chemistry" applications?

- Azide-Alkyne Cycloaddition : While the compound lacks an azide group, its 2-acetamido moiety can be modified post-synthesis. For example, deacetylation followed by azide introduction at C2 enables Huisgen cycloaddition for glycoconjugate labeling .

Q. How do crystallographic data inform conformational analysis of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.